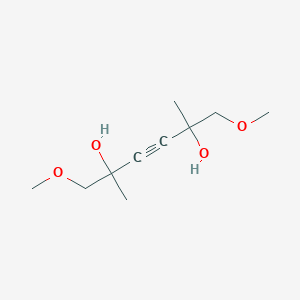
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is an organic compound with the molecular formula C10H18O4 It is a derivative of 3-hexyne-2,5-diol, featuring additional methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- can be synthesized through the ethynylation of acetylene with acetaldehyde, followed by the addition of methoxy groups. The reaction typically involves the use of catalysts such as palladium or nickel to facilitate the addition of acetylene to acetaldehyde, forming the hexyne-diol backbone. The subsequent methoxylation step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of acetylene and acetaldehyde in a controlled environment, followed by methoxylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to downstream effects such as reduced inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A closely related compound with similar chemical properties but lacking the methoxy groups.
Tetramethylbutynediol: Another similar compound used in various industrial applications.
Uniqueness
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Propriétés
Numéro CAS |
50561-11-0 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1,6-dimethoxy-2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C10H18O4/c1-9(11,7-13-3)5-6-10(2,12)8-14-4/h11-12H,7-8H2,1-4H3 |
Clé InChI |
OXUIZAMLTZDJNT-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)(C#CC(C)(COC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


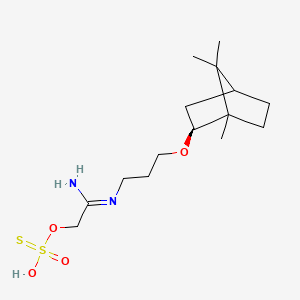
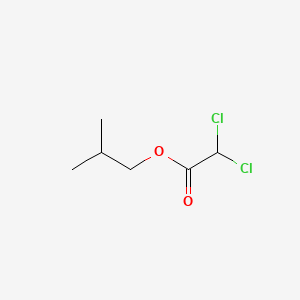
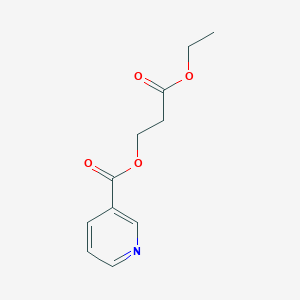
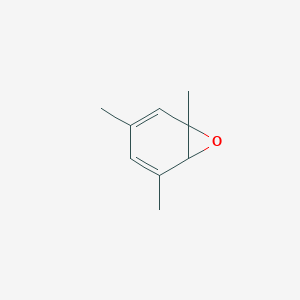
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
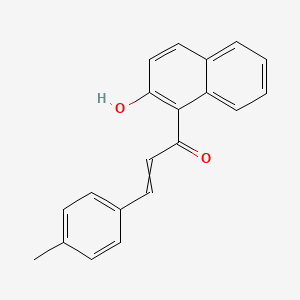
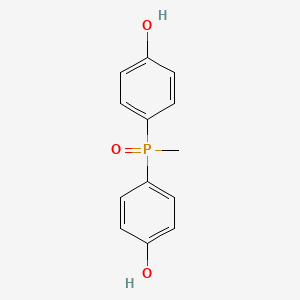
![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

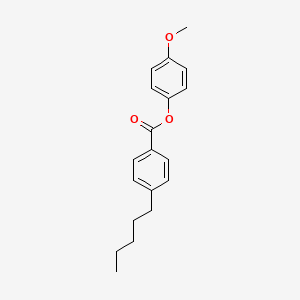

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)


